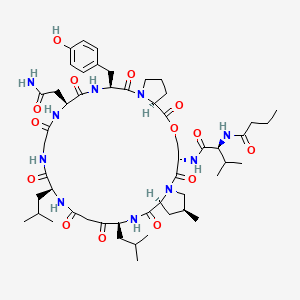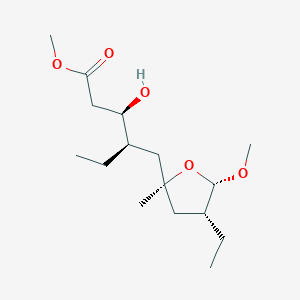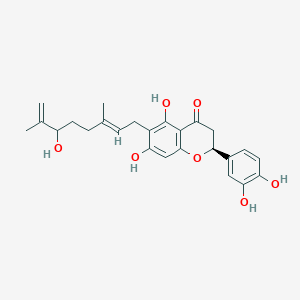
Water-17O
描述
Water-17O is a low-abundance, natural, stable isotope of oxygen. It constitutes approximately 0.0373% of oxygen in seawater, making it about twice as abundant as deuterium . This compound is unique among oxygen isotopes due to its nuclear spin of +5/2, which allows it to be used in nuclear magnetic resonance (NMR) studies .
准备方法
Synthetic Routes and Reaction Conditions: Water-17O can be produced through neutron capture reactions. In nuclear reactors, the neutron flux can convert Oxygen-16 in the cooling water to this compound . This process involves the capture of a neutron by an Oxygen-16 nucleus, resulting in the formation of this compound.
Industrial Production Methods: Industrially, this compound is often produced through cryogenic distillation of liquid air. This method involves cooling air to very low temperatures to separate its components based on their boiling points. This compound can also be enriched using vacuum swing adsorption, which separates gases based on their molecular size and affinity to adsorbent materials .
化学反应分析
Types of Reactions: Water-17O undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are similar to those of other oxygen isotopes.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen peroxide, manganese oxide, and various metal oxides . The conditions for these reactions typically involve moderate temperatures and pressures.
Major Products Formed: The major products formed from reactions involving this compound are similar to those of other oxygen isotopes. For example, the reaction of this compound with hydrogen can produce water enriched with this compound, which is useful in NMR studies .
科学研究应用
Water-17O has numerous applications in scientific research. In chemistry, it is used in NMR spectroscopy to study oxidative metabolic pathways and the structure of complex molecules . In biology and medicine, this compound is used in magnetic resonance imaging (MRI) to enhance the quality of images and provide detailed information about living tissues . It is particularly useful in cardiology and neurology for assessing metabolic tissue information . In industry, this compound is used in the production of enriched water and gases for various applications .
作用机制
The mechanism by which Water-17O exerts its effects is primarily through its nuclear magnetic properties. The nuclear spin of +5/2 allows this compound to interact with magnetic fields, making it useful in NMR and MRI studies
相似化合物的比较
Similar Compounds: Similar compounds to Water-17O include other isotopes of oxygen, such as Oxygen-16 and Oxygen-18. These isotopes differ in their nuclear properties and natural abundance .
Uniqueness: This compound is unique among oxygen isotopes due to its nuclear spin of +5/2, which allows it to be used in NMR studies . This property makes this compound particularly valuable in scientific research, as it can provide detailed information about molecular structures and metabolic pathways that other isotopes cannot.
Conclusion
This compound is a valuable isotope with unique nuclear properties that make it useful in a wide range of scientific research applications. Its ability to interact with magnetic fields allows it to be used in NMR and MRI studies, providing detailed information about molecular structures and metabolic pathways. The production and use of this compound continue to advance our understanding of chemistry, biology, medicine, and industry.
属性
IUPAC Name |
oxidane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O/h1H2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOFNOQVPJJNP-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[17OH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930542 | |
| Record name | (~17~O)Water | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
19.015 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13968-48-4 | |
| Record name | Oxygen, isotope of mass 17 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013968484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~17~O)Water | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2E,10E)-11-(3,4-methylenedioxyphenyl)-2,10-undecadienoyl]pyrrolidine](/img/structure/B1250000.png)













